5-Hydroxythiabendazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxythiabendazole and related compounds involves several innovative methods. An efficient and highly regioselective protocol for the preparation of 5-hydroxy-2-isoxazolines provides a foundation for synthesizing bioactive compounds, including those related to thiabendazole. These compounds are synthesized from beta-hydroxy oximes, offering a new strategy for generating such chemicals (Tang, He, Sun, He, & She, 2010).
Molecular Structure Analysis
The molecular structure of 5-Hydroxythiabendazole is crucial for understanding its chemical behavior. Studies on related compounds, such as the synthesis of 2,4,5-trisubstituted imidazoles, reveal the complexity and versatility of these molecules. These compounds exhibit tautomeric mixtures, highlighting the significance of molecular structure in their synthesis and application (Yugandar, Konda, Parameshwarappa, & Ila, 2016).
Chemical Reactions and Properties
Chemical reactions involving 5-Hydroxythiabendazole derivatives, such as the synthesis and evaluation of novel 5-hydroxylaminoisoxazole derivatives, demonstrate the compound's reactive nature and potential as lipoxygenase inhibitors and metabolism-enhancing agents. These findings suggest the compound's significance in biochemical pathways and potential therapeutic applications (Averina et al., 2016).
Physical Properties Analysis
While specific studies directly addressing the physical properties of 5-Hydroxythiabendazole were not identified in the recent research, the analysis of related compounds provides insights into their solubility, melting points, and stability. These properties are essential for determining the compound's applicability in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of 5-Hydroxythiabendazole, including its reactivity with other substances, stability under different conditions, and potential for forming derivatives, are key areas of research. For instance, the synthesis of isoxazole derivatives in aqueous media represents an environmentally friendly approach to producing compounds with similar structures, indicating the possibilities for green chemistry applications (Dou et al., 2013).
Scientific Research Applications
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Agriculture and Veterinary Medicine
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Immunoaffinity Chromatography
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Food Safety
- A liquid chromatographic determination previously developed for benzimidazoles in cattle liver has been slightly modified and applied to the determination of 4 benzimidazoles in milk . This includes 5-Hydroxythiabendazole.
- The method involves liquid chromatography. Recoveries of fenbendazole (FBZ), oxfendazole (OFZ), and thiabendazole (TBZ) from milk fortified at the 10 ppb level were 80% or greater with an intralaboratory coefficient of variation of 11% or less. Recovery of 5-hydroxythiabendazole (5-OH-TBZ) at the 30 ppb level averaged 56% with an intralaboratory coefficient of variation of 5% .
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Biomarker of Exposure
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Treatment of Infections
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Chelating Agent
Future Directions
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENJHUOPQAPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241627 | |
Record name | 5-Hydroxythiabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxythiabendazole | |
CAS RN |
948-71-0 | |
Record name | 5-Hydroxythiabendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxythiabendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxythiabendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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